![molecular formula C9H8Cl2F10N2O2 B034256 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol CAS No. 101913-93-3](/img/structure/B34256.png)
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "PFH-DiZ" and has been synthesized through a complex process that involves several steps.
Wirkmechanismus
The mechanism of action of 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol is not well understood. However, it is believed that this compound exerts its anti-tumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol are not well studied. However, it has been reported that this compound can cause DNA damage and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol in lab experiments include its potential anti-tumor activity and its ability to synthesize novel materials with unique properties. The limitations of using this compound in lab experiments include its complex synthesis process and its potential toxicity.
Zukünftige Richtungen
For the research on 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as drug delivery and environmental remediation. Additionally, the toxicity of this compound needs to be studied further to ensure its safe use in lab experiments.
Synthesemethoden
The synthesis of 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol is a complex process that involves several steps. The first step involves the reaction of 1,1,1,2,2,7,7,7-octafluoroheptan-4-ol with thionyl chloride to form 1-chloro-1,1,2,2,7,7,7-heptafluoroheptane. The second step involves the reaction of 1-chloro-1,1,2,2,7,7,7-heptafluoroheptane with difluoromethylhydrazine to form 1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-heptane. The third step involves the reaction of 1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-heptane with trifluoroacetic anhydride to form 1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol.
Wissenschaftliche Forschungsanwendungen
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-tumor agent. In materials science, this compound has been used to synthesize novel materials with unique properties. In environmental science, this compound has been used as a reagent for the detection and quantification of environmental pollutants.
Eigenschaften
CAS-Nummer |
101913-93-3 |
|---|---|
Produktname |
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol |
Molekularformel |
C9H8Cl2F10N2O2 |
Molekulargewicht |
437.06 g/mol |
IUPAC-Name |
1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol |
InChI |
InChI=1S/C9H8Cl2F10N2O2/c10-6(12,13)4(24,8(16,17)18)1-3(23-22)2-5(25,7(11,14)15)9(19,20)21/h24-25H,1-2,22H2 |
InChI-Schlüssel |
LGMUJSLDWXUYRS-UHFFFAOYSA-N |
SMILES |
C(C(=NN)CC(C(F)(F)F)(C(F)(F)Cl)O)C(C(F)(F)F)(C(F)(F)Cl)O |
Kanonische SMILES |
C(C(=NN)CC(C(F)(F)F)(C(F)(F)Cl)O)C(C(F)(F)F)(C(F)(F)Cl)O |
Synonyme |
1-chloro-6-(chloro-difluoro-methyl)-1,1,7,7,7-pentafluoro-4-hydrazinyl idene-2-(trifluoromethyl)heptane-2,6-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)
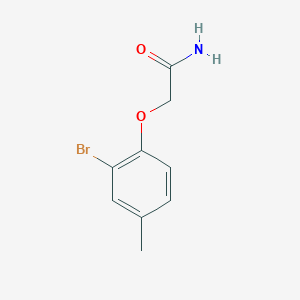
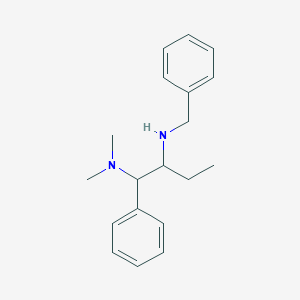
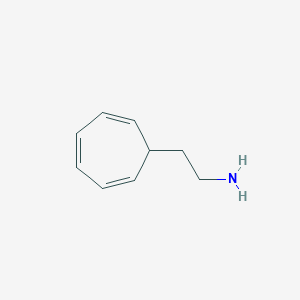


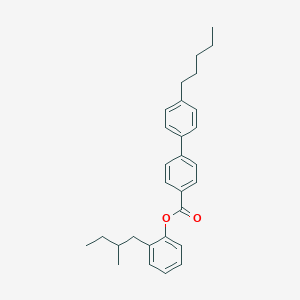


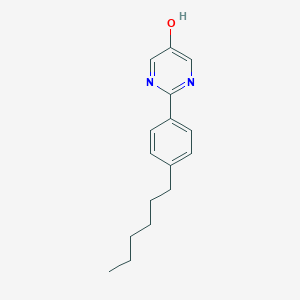

![Cucurbit[7]uril](/img/structure/B34203.png)